Elaidic Acid Ethyl-d5 Ester
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Overview
Description
Elaidic Acid Ethyl-d5 Ester is a deuterated form of elaidic acid ethyl ester, where five hydrogen atoms are replaced with deuterium. This compound has the molecular formula C20H33D5O2 and a molecular weight of 315.55 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and lipidomics.
Mechanism of Action
Target of Action
Elaidic Acid Ethyl-d5 Ester primarily targets the fatty acid metabolism enzyme ACSL5 . This enzyme plays a crucial role in the immune regulation of the body .
Mode of Action
this compound interacts with its primary target, ACSL5, to mediate the metabolism of trans fatty acids . This interaction promotes the expression of MHC-I molecules in tumor cells and antigen presentation, thereby enhancing the tumor-killing effect of CD8+ T cells .
Biochemical Pathways
The compound affects the fatty acid metabolism pathway, specifically the metabolism of trans fatty acids . The downstream effects include the upregulation of MHC-I molecule expression in tumor cells and enhanced antigen presentation, which in turn boosts the tumor-killing effect of CD8+ T cells .
Pharmacokinetics
It can serve as an excellent solvent for steroids and other lipid drugs , suggesting it may have good bioavailability.
Result of Action
The action of this compound results in the suppression of tumor growth and the enhancement of the anti-tumor effects of PD-1 antibodies . This is achieved through the upregulation of MHC-I molecule expression in tumor cells and the enhancement of antigen presentation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, dietary intake of the compound can directly inhibit tumor growth and enhance the anti-tumor effects of PD-1 antibodies . .
Biochemical Analysis
Biochemical Properties
Elaidic Acid Ethyl-d5 Ester is known for its unique biochemical properties. It has a floral, fruity, and fatty aroma, and is easily absorbed by body tissues . It serves as an excellent solvent for steroids and other lipid drugs .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to directly inhibit tumor growth and enhance the anti-cancer effects of PD-1 monoclonal antibodies . This effect is mediated by the fatty acid metabolizing enzyme ACSL5 and its substrate, Elaidic Acid .
Molecular Mechanism
The molecular mechanism of action of this compound involves its metabolism by ACSL5, which promotes the expression of MHC-I molecules in tumor cells and antigen presentation, thereby enhancing the tumor-killing effect of CD8+T cells . This mechanism is dependent on the transcription factor NLRC5, which is crucial for MHC-I-mediated antigen presentation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, dietary supplementation with Elaidic Acid has been shown to significantly inhibit tumor growth in mice
Metabolic Pathways
This compound is involved in certain metabolic pathways. It is metabolized by ACSL5, a fatty acid metabolizing enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions
Elaidic Acid Ethyl-d5 Ester can be synthesized through the esterification of elaidic acid with ethanol-d5. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of elaidic acid with ethanol-d5 in the presence of a suitable catalyst. The reaction mixture is then purified through distillation to obtain the desired ester in high purity .
Chemical Reactions Analysis
Types of Reactions
Elaidic Acid Ethyl-d5 Ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Elaidic acid.
Reduction: Elaidyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Elaidic Acid Ethyl-d5 Ester is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of fatty acids.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Investigated for its role in lipid metabolism and its potential impact on cardiovascular health.
Industry: Utilized in the development of deuterated drugs and other specialized chemical products
Comparison with Similar Compounds
Similar Compounds
Elaidic Acid Ethyl Ester: The non-deuterated form of the compound.
Oleic Acid Ethyl Ester: The cis isomer of elaidic acid ethyl ester.
Stearic Acid Ethyl Ester: A saturated fatty acid ester.
Uniqueness
Elaidic Acid Ethyl-d5 Ester is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This distinguishes it from its non-deuterated counterparts and other similar fatty acid esters .
Properties
CAS No. |
1217226-00-0 |
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Molecular Formula |
C₂₀H₃₃D₅O₂ |
Molecular Weight |
315.55 |
Synonyms |
(9E)-9-Octadecenoic Acid Ethyl-d5 Ester; (E)-9-Octadecenoic Acid Ethyl-d5 Ester; (E)-9-Octadecenoic Acid Ethyl-d5 Ester; Ethyl-d5 E-Octadec-9-enoate; Ethyl-d5 Elaidate; Ethyl-d5 trans-9-Octadecenoate |
Origin of Product |
United States |
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